molecular formula C10H8FNO2S B023246 5-(4-Fluorobenzyl)thiazolidine-2,4-dione CAS No. 291536-42-0

5-(4-Fluorobenzyl)thiazolidine-2,4-dione

Cat. No. B023246
CAS RN: 291536-42-0
M. Wt: 225.24 g/mol
InChI Key: KXGHAWOYZKFFPG-UHFFFAOYSA-N
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Description

5-(4-Fluorobenzyl)thiazolidine-2,4-dione is a chemical compound with the molecular formula C10H8FNO2S . It has a molecular weight of 225.24 . This compound is recognized for its biological importance .


Synthesis Analysis

Thiazolidinone is a biologically important five-membered heterocyclic ring that has almost all types of biological activities . Various types of thiazolidinones, such as 2-thiazolidinones, 4-thiazolidinones, 5-thiazolidinones, 2-thioxo-4-thiazolidinones, and thiazolidiene-2,4-dione have been synthesized . The synthesis of these derivatives has been well-documented in the literature .


Molecular Structure Analysis

The molecular structure of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione can be represented by the InChI code: 1S/C10H8FNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-4,13H,5H2,(H,12,14) .

Scientific Research Applications

Anticancer Activity

The thiazolidine-2,4-dione scaffold is a significant chemical structure that has shown potential in cancer therapeutics. Derivatives of this compound have been extensively researched for their anticancer activities. They are known to inhibit various enzymes and cell lines, contributing to their potential as anticancer agents .

Antidiabetic Activity

Thiazolidine-2,4-diones are recognized for their role as antidiabetic drugs. They exhibit affinity to PPARγ, which is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. This makes them valuable in the treatment of type 2 diabetes .

Antioxidant Properties

These compounds have been evaluated for their antioxidant activity using different models such as DPPH, nitric oxide, and superoxide anion radical scavenging assays. Their ability to neutralize free radicals suggests a role in preventing oxidative stress-related diseases .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidine-2,4-diones are well-documented. They have been shown to modulate inflammatory pathways, which could be beneficial in the treatment of chronic inflammatory conditions .

Antimicrobial and Antitubercular Effects

Thiazolidine-2,4-diones have demonstrated antimicrobial and antitubercular activities. Their structural modifications allow for the targeting of various bacterial strains and Mycobacterium tuberculosis, the causative agent of tuberculosis .

Antiparasitic and Antiviral Applications

These compounds have also been explored for their antiparasitic and antiviral effects. The ability to interfere with the life cycle of parasites and inhibit viral replication makes them candidates for the development of new antiparasitic and antiviral drugs .

Mechanism of Action

Target of Action

The primary target of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione, a derivative of Thiazolidinediones (TZDs), is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a type of nuclear regulatory protein involved in the transcription of genes regulating glucose and fat metabolism .

Mode of Action

5-(4-Fluorobenzyl)thiazolidine-2,4-dione acts by activating PPARγ . The activation of PPARγ leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .

Biochemical Pathways

The activation of PPARγ by 5-(4-Fluorobenzyl)thiazolidine-2,4-dione affects several biochemical pathways. It leads to the upregulation of genes that decrease insulin resistance and modify adipocyte differentiation . It also inhibits VEGF-induced angiogenesis and decreases levels of certain interleukins (e.g., IL-6) . Furthermore, it increases the synthesis of certain proteins involved in fat and glucose metabolism, reducing levels of certain types of lipids and circulating free fatty acids .

Pharmacokinetics

It is known that poor pharmacokinetic properties of drug molecules like absorption, distribution, metabolism, and excretion (adme) are among the major causes of failure during the drug development process .

Result of Action

The activation of PPARγ by 5-(4-Fluorobenzyl)thiazolidine-2,4-dione leads to several molecular and cellular effects. It improves insulin resistance, modifies adipocyte differentiation, inhibits angiogenesis, and decreases levels of certain interleukins . It also increases the synthesis of certain proteins involved in fat and glucose metabolism, reducing levels of certain types of lipids and circulating free fatty acids .

properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-4,8H,5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGHAWOYZKFFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433404
Record name 5-[(4-Fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorobenzyl)thiazolidine-2,4-dione

CAS RN

291536-42-0
Record name 5-[(4-Fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of combining thiazolidinedione and quinoline moieties in the context of antidiabetic drug discovery?

A1: Both thiazolidinediones and quinoline derivatives have independently demonstrated various biological activities, including antidiabetic, antifungal, antitumoral, anti-inflammatory, retinoidal, and anti-atherosclerotic effects. [] This makes their combination a promising strategy in antidiabetic drug discovery. By integrating these moieties, researchers aim to leverage their individual properties to potentially create more effective and targeted therapies.

Q2: What were the key findings of the study regarding the antidiabetic activity of the synthesized compounds?

A2: Five of the synthesized derivatives incorporating both 5-(4-Fluorobenzyl)thiazolidine-2,4-dione and a quinoline ring were screened for oral hypoglycemic activity. The study found that compounds SK and SK-3 exhibited significant activity, while compound SK-2 showed moderate activity. Compounds SK-4 and SK-5 also displayed activity, though the extent was not specified. [] These results highlight the potential of these compounds as antidiabetic agents and warrant further investigation.

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